molecular formula C6H9Cl B110399 4-Chlorocyclohexene CAS No. 930-65-4

4-Chlorocyclohexene

Cat. No.: B110399
CAS No.: 930-65-4
M. Wt: 116.59 g/mol
InChI Key: NCDVDTXDSDVLPL-UHFFFAOYSA-N
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Description

4-Chlorocyclohexene is an organic compound with the molecular formula C₆H₉Cl. It is a derivative of cyclohexene, where one hydrogen atom is replaced by a chlorine atom at the fourth position. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Scientific Research Applications

4-Chlorocyclohexene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds.

    Chemical Research: It is used in studying reaction mechanisms and kinetics .

Mechanism of Action

Theoretical calculations on the mechanisms of the gas phase elimination kinetics of 4-chlorocyclohexene have been conducted .

Safety and Hazards

The safety data sheet for 4-Chlorocyclohexene provides information on its hazards . It is classified as Aquatic Chronic 2 - Flam. Liq. 3 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorocyclohexene can be synthesized through the chlorination of cyclohexene. One common method involves the reaction of cyclohexene with hydrogen chloride in the presence of a catalyst such as zinc chloride. The reaction is typically carried out at room temperature, and the product is obtained through distillation .

Industrial Production Methods: In an industrial setting, this compound is produced by the catalytic chlorination of cyclohexene. The process involves bubbling hydrogen chloride gas through a mixture of cyclohexene and a catalyst, such as zinc chloride, at controlled temperatures. The reaction mixture is then purified to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorocyclohexene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Chlorocyclohexene is unique due to its specific reactivity patterns, particularly in substitution and elimination reactions. Its position-specific chlorine atom allows for selective reactions that are not possible with other isomers or analogs .

Properties

IUPAC Name

4-chlorocyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl/c7-6-4-2-1-3-5-6/h1-2,6H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDVDTXDSDVLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40918791
Record name 4-Chlorocyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40918791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930-65-4
Record name 4-Chlorocyclohexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorocyclohexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorocyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40918791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the position of the double bond in chlorocyclohexenes influence their thermal decomposition?

A: Research indicates that the position of the double bond relative to the chlorine atom in chlorocyclohexenes significantly impacts their thermal decomposition rate. While a β double bond shows no significant effect, an α double bond can increase the rate of hydrogen chloride elimination by approximately 100-fold. This difference highlights the importance of structural considerations in predicting the reactivity of these compounds. []

Q2: Can 4-chlorocyclohexene be synthesized efficiently, and what are the main byproducts?

A: A study investigating the synthesis of this compound from 1,4-cyclohexadiene and hydrogen chloride found that using zinc chloride as a catalyst and glacial acetic acid as a solvent led to a 75% yield of this compound. The main byproducts were dichlorocyclohexanes (21%) and unreacted 1,4-cyclohexadiene (4%). This method offers a relatively efficient route for this compound synthesis. []

Q3: Have there been any theoretical studies on the elimination kinetics of this compound?

A: Yes, theoretical calculations have been employed to investigate the gas-phase elimination kinetics of this compound. This research likely explored the reaction mechanisms and energy barriers involved in the elimination of hydrogen chloride from the molecule, providing valuable insights into its reactivity and potential applications. []

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